4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide
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Description
“4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide” is a chemical compound. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Scientific Research Applications
Catalytic Applications : The compound's derivatives have been utilized as catalysts in chemical reactions. For instance, a study demonstrated the use of a related N-bromo sulfonamide as an efficient catalyst for synthesizing bis-pyrazol derivatives through a condensation reaction (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Synthesis of Anticonvulsant Agents : Sulfonamide derivatives of thiazolidinones, including those related to the queried compound, have been synthesized and evaluated for anticonvulsant activities using animal models. Certain compounds showed promising activity, suggesting potential in developing anticonvulsant drugs (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Development of Metal Complexes : Studies have synthesized and characterized metal complexes derived from sulfonamide compounds. These complexes exhibited moderate to significant antibacterial and antifungal activities, indicating potential in antimicrobial applications (Chohan & Shad, 2011).
Antimicrobial Activity : Research has focused on synthesizing new heterocyclic compounds based on sulfonamide derivatives, demonstrating significant antimicrobial properties. This indicates the potential of such compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Evaluation : Various studies have synthesized and evaluated the anticancer potential of sulfonamide derivatives. These compounds have shown promising results in inhibiting cancer cell growth, suggesting their potential in cancer therapy (Küçükgüzel et al., 2013).
properties
IUPAC Name |
4-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDPDDWYXPCPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide |
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